molecular formula C16H24N2O B4980136 1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

Cat. No.: B4980136
M. Wt: 260.37 g/mol
InChI Key: VLRHZVNOTHMESO-UHFFFAOYSA-N
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Description

1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solid-phase synthesis and photocatalytic methods have been explored for the production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or prop-2-enoxyphenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with serotonin and dopamine receptors, influencing neurotransmission and exhibiting psychotropic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-[(2-methoxyphenyl)methyl]piperazine
  • 1-ethyl-4-[(2-fluorophenyl)methyl]piperazine
  • 1-ethyl-4-[(2-chlorophenyl)methyl]piperazine

Uniqueness

1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.

Properties

IUPAC Name

1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-13-19-16-8-6-5-7-15(16)14-18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRHZVNOTHMESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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